molecular formula C12H23NS B13321376 N-(2-Butylcyclopentyl)thietan-3-amine

N-(2-Butylcyclopentyl)thietan-3-amine

Cat. No.: B13321376
M. Wt: 213.38 g/mol
InChI Key: MYDJGANVOISKLM-UHFFFAOYSA-N
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Description

N-(2-Butylcyclopentyl)thietan-3-amine is a synthetic organic compound featuring a thietane (a four-membered saturated ring containing sulfur) linked to a cyclopentylamine scaffold. The presence of both amine and sulfur-containing heterocycles in a single molecule makes it a candidate for investigation in various research fields. Its structure suggests potential as a building block or intermediate in medicinal chemistry and drug discovery, particularly for the development of new pharmacologically active molecules. Researchers may explore its use as a key synthon in organic synthesis, leveraging the reactivity of the amine group and the strained thietane ring. In pharmaceutical research, this compound could be of interest for studying structure-activity relationships (SAR) or as a precursor for compounds that interact with biological targets. The combination of a cyclopentyl ring and a thietane ring is structurally distinct and may be valuable for creating compound libraries for high-throughput screening. This product is strictly for research purposes and is not intended for diagnostic or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

N-(2-butylcyclopentyl)thietan-3-amine

InChI

InChI=1S/C12H23NS/c1-2-3-5-10-6-4-7-12(10)13-11-8-14-9-11/h10-13H,2-9H2,1H3

InChI Key

MYDJGANVOISKLM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC1NC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : The industrial production of N-(2-Butylcyclopentyl)thietan-3-amine typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the thietane ring.

Comparison with Similar Compounds

Comparative Analysis of Thietan-3-Amine Derivatives

The following table summarizes key structural and physicochemical properties of similar thietan-3-amine derivatives from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Features Source
N-(2,3-Dimethylbutyl)thietan-3-amine 1849294-95-6 C₉H₁₉NS 173.32 Branched alkyl chain
N-(4-Fluorobutyl)thietan-3-amine 1849198-98-6 C₇H₁₄FNS 163.26 Fluorinated alkyl chain
N-(5-Methylhexan-2-yl)thietan-3-amine 1881985-27-8 C₁₀H₂₁NS 187.35 Extended alkyl chain with methyl branching
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine 1849215-71-9 C₈H₁₇NS₂ 191.35 Sulfur-containing substituent (methylthio)
N-(Pentan-3-yl)thietan-3-amine 1882558-33-9 C₈H₁₇NS 159.29 Straight-chain alkyl

Key Observations:

Molecular Weight and Chain Length :

  • Longer alkyl chains (e.g., N-(5-Methylhexan-2-yl)thietan-3-amine , C₁₀H₂₁NS) increase molecular weight and likely enhance lipophilicity, which may influence membrane permeability in biological systems .
  • Shorter chains (e.g., N-(4-Fluorobutyl)thietan-3-amine , C₇H₁₄FNS) reduce molecular weight and could improve solubility in polar solvents .

Sulfur Modifications: The methylthio group in N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine adds steric bulk and may participate in redox reactions or metal coordination .

Structural Diversity: Branched alkyl chains (e.g., N-(2,3-Dimethylbutyl)thietan-3-amine) may hinder rotational freedom, affecting conformational stability and binding interactions .

Q & A

Q. What are the established synthetic pathways for N-(2-Butylcyclopentyl)thietan-3-amine, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Nucleophilic substitution to introduce the cyclopentyl moiety.
  • Ring-closing reactions to form the thietan ring, using reagents like thiourea derivatives.
  • Purification via column chromatography or recrystallization to isolate the amine product.
    Critical factors affecting yield include:
  • Steric hindrance from the bulky 2-butylcyclopentyl group, requiring optimized reaction temperatures (e.g., 60–80°C) .
  • Catalyst selection (e.g., palladium catalysts for cross-coupling steps) and solvent polarity (e.g., DMF for polar intermediates) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., δ 1.2–1.5 ppm for cyclopentyl methylene groups).
    • ¹³C NMR confirms carbon skeleton integrity (e.g., 35–45 ppm for thietan ring carbons).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 212.148 calculated for C₁₁H₂₁NS).
  • X-ray crystallography (if crystalline) resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound?

Methodological Answer:

  • Docking simulations (e.g., AutoDock Vina) model interactions with neurological targets (e.g., NMDA receptors), assessing binding affinity (ΔG < -8 kcal/mol suggests strong binding).
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) evaluate stability of ligand-receptor complexes over 100-ns trajectories.
  • Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., alkyl chain length) with activity trends .

Q. What strategies resolve contradictions in reported biological activities of thietan-3-amine derivatives?

Methodological Answer:

  • Meta-analysis of literature data to identify confounding variables (e.g., assay type, cell line variability).
  • Dose-response studies to clarify EC₅₀ discrepancies (e.g., neuroprotective effects observed at 10 µM vs. cytotoxic effects at 100 µM).
  • Isomer-specific assays to distinguish enantiomeric activity differences (e.g., (R)- vs. (S)-configurations) .

Q. How can reaction conditions be optimized to minimize byproducts during thietan ring formation?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology to optimize:
    • Temperature (40–100°C).
    • Solvent (THF vs. acetonitrile).
    • Catalyst loading (0.5–5 mol%).
  • In-situ monitoring via FT-IR or Raman spectroscopy detects intermediates (e.g., thiirane intermediates) to adjust reaction kinetics .

Key Research Challenges

  • Stereochemical control during cyclopentyl group introduction.
  • Biological target specificity due to structural similarity to endogenous amines.

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